molecular formula C16H26N8O2S B2619796 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034205-65-5

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2619796
CAS No.: 2034205-65-5
M. Wt: 394.5
InChI Key: VTPQCRQHYDEGLB-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the family of triazine derivatives. This compound is notable for its diverse chemical and biological properties, making it a point of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the nucleophilic substitution reaction of a chlorotriazine derivative with a suitable amine and pyrazole sulfonamide. Typically, the reaction conditions require the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

For industrial-scale production, batch reactors or continuous flow systems might be employed to ensure higher yields and scalability. Process optimization often includes careful control of temperature, solvent composition, and reaction time to maximize the efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to yield sulfone derivatives.

  • Reduction: : It can be reduced to amine derivatives using common reducing agents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are prevalent due to the presence of reactive centers in the triazine ring.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions often take place under mild to moderate temperatures, with some requiring anhydrous conditions to prevent side reactions.

Major Products

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis due to its reactivity and stability.

  • Biology: : Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

  • Medicine: : Examined for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: : Utilized in the development of novel materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The triazine ring's ability to form stable interactions with biological macromolecules is a key factor in its bioactivity.

Comparison with Similar Compounds

Compared to other triazine derivatives, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its enhanced stability and reactivity. Similar compounds include:

  • N-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: : Offers different reactivity due to the chloro substituent.

  • N-((4-(methoxy)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: : Modifications in substituents affect its interaction with biological targets.

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Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N8O2S/c1-11-14(12(2)22-21-11)27(25,26)17-10-13-18-15(23(3)4)20-16(19-13)24-8-6-5-7-9-24/h17H,5-10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPQCRQHYDEGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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